4-Ethynyl-2-fluoro-1-isopropoxybenzene
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Overview
Description
4-Ethynyl-2-fluoro-1-isopropoxybenzene is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Ethynyl-2-fluoro-1-isopropoxybenzene typically involves the reaction of 4-ethynylphenol with isopropyl fluoride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Ethynyl-2-fluoro-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethyl-substituted derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens or nitro groups, facilitated by catalysts such as iron(III) chloride.
Scientific Research Applications
4-Ethynyl-2-fluoro-1-isopropoxybenzene is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluoro-1-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
4-Ethynyl-2-fluoro-1-isopropoxybenzene can be compared with other similar compounds, such as:
4-Ethynyl-1-fluoro-2-isopropoxybenzene: This compound has a similar structure but differs in the position of the fluorine atom.
4-Ethynyl-2-fluoro-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to different chemical properties.
4-Ethynyl-2-chloro-1-isopropoxybenzene: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and applications.
Properties
IUPAC Name |
4-ethynyl-2-fluoro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYSCFLQTXXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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